GSK690693
概要
説明
GSK-690693は、強力で選択的な、ATP競合型の汎AKTキナーゼ阻害剤です。 腫瘍細胞の増殖を阻害し、アポトーシスを誘導する上で顕著な可能性を示しており、癌治療の有望な候補となっています 。 この化合物は、AKTキナーゼの3つのアイソフォーム(AKT1、AKT2、およびAKT3)すべてを標的とし、その抗腫瘍活性について様々な前臨床試験および臨床試験で評価されています .
2. 製法
合成経路と反応条件: GSK-690693の合成は、イミダゾ[4,5-c]ピリジン構造のコア調製から始まる複数段階を伴います。 主要な中間体は、4-(2-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-1-エチル-7-((3S)-3-ピペリジニルメトキシ)-1H-イミダゾ[4,5-c]ピリジン-4-イル)-2-メチルブト-3-イン-2-オールです 。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒を使用し、目的の生成物の収率を確保するために正確な温度制御が必要です .
工業生産方法: 工業規模の生産では、収率と純度を最大限に高めるために、合成プロセスが最適化されます。 これには、反応量のスケールアップ、反応時間の最適化、結晶化やクロマトグラフィーなどの精製技術の採用が含まれます .
科学的研究の応用
Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.
Biology: The compound is used to investigate the role of AKT kinases in cell survival, proliferation, and apoptosis.
Medicine: GSK-690693 is being evaluated in clinical trials for its efficacy in treating various cancers, including acute lymphoblastic leukemia, non-Hodgkin lymphoma, and Burkitt lymphoma
作用機序
GSK-690693は、AKTキナーゼのATP結合部位を競合的に阻害することでその効果を発揮します。この阻害は、下流基質のリン酸化を阻止し、細胞の生存と増殖の低下につながります。 この化合物は、細胞の増殖と生存に不可欠なAKTシグナル伝達経路を阻害することで、腫瘍細胞のアポトーシスを誘導します 。 分子標的にはAKT1、AKT2、AKT3が含まれ、関連する経路は主に細胞周期制御とアポトーシスです .
類似化合物:
MK-2206: 同様の作用機序だが、化学構造が異なる別のAKT阻害剤です。
ペリフォシン: AKTシグナル伝達を阻害し、抗腫瘍活性を示すアルキルホスホリピドです。
イパタセルチブ: 強力な抗癌効果を持つ選択的AKT阻害剤です
GSK-690693の独自性: GSK-690693は、3つのAKTアイソフォームすべてに対する高い選択性と効力により、他とは異なります。 前臨床モデルで顕著な抗腫瘍活性を示しており、ラパチニブなどの他の標的療法と併用した場合に相乗効果を発揮することが明らかになっています 。このことから、癌治療における併用療法の有望な候補となっています。
生化学分析
Biochemical Properties
GSK690693 inhibits all three isoforms of AKT kinases (Akt1, Akt2, and Akt3) with IC50s of 2 nM, 13 nM, and 9 nM respectively . It also exhibits some inhibition of AMPK . In vitro, this compound causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .
Cellular Effects
This compound has been shown to inhibit proliferation and induce apoptosis in a subset of tumor cells . The antiproliferative effect of this compound was selective for the malignant cells, as it did not inhibit the proliferation of normal human CD4+ peripheral T lymphocytes . It has also been found to have a relieving effect on bone cancer pain in mouse models .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of AKT . This leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein . These actions demonstrate the functional effect of AKT inhibition.
Temporal Effects in Laboratory Settings
In immune-compromised mice implanted with human breast carcinoma xenografts, a single intraperitoneal administration of this compound inhibits GSK3β phosphorylation in a dose and time-dependent manner . Following a single dose of this compound, >3 uM drug concentration in BT474 tumor xenografts correlated with a sustained decrease (>60%) in GSK3β phosphorylation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to result in acute increases in blood glucose, which return to baseline levels as circulating drug concentration decreases . The magnitude of hyperglycemia induced by an AKT inhibitor can be reduced by a combination of fasting and low carbohydrate diet .
Metabolic Pathways
This compound is involved in the PI3K/AKT-signaling pathway, which has been associated with cancer development and disease progression . This pathway can be activated by mutation and/or amplification in certain components within this pathway (e.g., EGFR, ErbB2, Met, PDGFR, c-Kit, PI3K, and AKT) as well as the down-regulation or loss of negative regulators such as the serine phosphatase, PTEN .
Transport and Distribution
Treatment of tumor cells with this compound leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a . This suggests that this compound may influence the transport and distribution of certain proteins within cells.
Subcellular Localization
Given its role as an AKT inhibitor, it is likely that it interacts with components of the PI3K/AKT pathway, which are typically located in the cytoplasm and nucleus of the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GSK-690693 involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. The key intermediate is 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product yield .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and purity. This involves scaling up the reaction volumes, optimizing reaction times, and employing purification techniques such as crystallization and chromatography .
化学反応の分析
反応の種類: GSK-690693は、次のような様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体が生成されます。
還元: 還元反応は、化合物の官能基を修飾し、その活性を変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたGSK-690693の様々な誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .
4. 科学研究の応用
化学: キナーゼ阻害とシグナル伝達経路を研究するための貴重なツールとして役立ちます。
生物学: この化合物は、細胞の生存、増殖、アポトーシスにおけるAKTキナーゼの役割を調査するために使用されます。
医学: GSK-690693は、急性リンパ性白血病、非ホジキンリンパ腫、バーキットリンパ腫などの様々な癌の治療における有効性を臨床試験で評価されています
類似化合物との比較
MK-2206: Another AKT inhibitor with a similar mechanism of action but different chemical structure.
Perifosine: An alkylphospholipid that inhibits AKT signaling and has shown anti-tumor activity.
Ipatasertib: A selective AKT inhibitor with potent anti-cancer effects
Uniqueness of GSK-690693: GSK-690693 is unique due to its high selectivity and potency against all three AKT isoforms. It has demonstrated significant anti-tumor activity in preclinical models and has shown additive effects when combined with other targeted therapies, such as lapatinib . This makes it a promising candidate for combination therapy in cancer treatment.
特性
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239551 | |
Record name | GSK-690693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937174-76-0 | |
Record name | GSK 690693 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-690693 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-690693 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12745 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-690693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 937174-76-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-690693 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GSK690693?
A1: this compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]
Q2: How does this compound interact with AKT?
A2: this compound binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]
Q3: What are the downstream consequences of AKT inhibition by this compound?
A3: this compound inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:
- Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]
- Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []
- Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]
- Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of this compound. []
- Induction of apoptosis: this compound promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]
Q4: Does this compound inhibit other kinases besides AKT?
A4: While highly selective for AKT isoforms, this compound can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for this compound. []
Q5: In which cancer types has this compound demonstrated preclinical efficacy?
A5: Preclinical studies have shown promising anti-tumor activity of this compound in various cancer models, including:
- Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]
- Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to this compound. [, ]
- Prostate cancer: this compound demonstrated efficacy in models with activated AKT signaling. [, , ]
- Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to this compound. [, ]
- Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []
- Nasopharyngeal carcinoma: this compound enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []
- Non-small cell lung cancer: Synergistic effects were observed when this compound was combined with the mTOR inhibitor temsirolimus. []
Q6: Are there any known mechanisms of resistance to this compound?
A6: Yes, several mechanisms have been identified, including:
- Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]
- Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining this compound with MEK inhibitors might overcome this. []
- Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]
Q7: What is the role of autophagy in response to this compound treatment?
A7: this compound can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]
Q8: What is known about the pharmacokinetics of this compound?
A8:
- Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP). [, ]
- Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []
- Distribution: this compound has been shown to effectively penetrate tumor tissue. []
Q9: Does this compound affect glucose metabolism?
A9: Yes, this compound can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate this compound-induced hyperglycemia in preclinical models. [, ]
Q10: Are there any known biomarkers that predict response to this compound?
A10:
- PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to this compound in certain cancer types like breast cancer, but not in others like colon cancer. []
- RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to this compound, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []
- ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to this compound. []
- Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including this compound, in head and neck cancers. []
Q11: What are the potential future directions for this compound research?
A11:
- Combination therapies: Further investigation of this compound in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]
- Biomarker development: Identifying and validating reliable biomarkers to predict response to this compound will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
- Overcoming hyperglycemia: Research into strategies to manage this compound-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]
- Clinical trials: While early clinical trials have been conducted, further investigation of this compound in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。